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Introduction
The Barton-McCombie deoxygenation is a powerful and widely utilized radical-mediated

reaction in organic synthesis for the removal of a hydroxyl group from an alcohol.[1][2] This

transformation proceeds via a two-step process involving the conversion of the alcohol into a

thiocarbonyl derivative, typically a xanthate, followed by a radical-initiated reduction using a tin

hydride.[3][4] The driving force for this reaction is the formation of a stable tin-sulfur bond.[5]

While tributylstannane (tributyltin hydride) is the most commonly cited tin hydride for this

purpose, triphenylstannane can also be employed as a radical mediator and hydrogen atom

donor. These application notes provide a detailed overview and experimental protocols for the

use of triphenylstannane in the Barton-McCombie deoxygenation.

Reaction Mechanism
The reaction proceeds through a radical chain mechanism.[1] Initially, a radical initiator, such as

azobisisobutyronitrile (AIBN), generates a radical upon thermal decomposition. This radical

abstracts a hydrogen atom from triphenylstannane to form a triphenylstannyl radical (Ph₃Sn•).

The triphenylstannyl radical then attacks the sulfur atom of the thiocarbonyl derivative (e.g., a

xanthate), leading to the fragmentation of the substrate and the formation of an alkyl radical.

This alkyl radical subsequently abstracts a hydrogen atom from another molecule of
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triphenylstannane to yield the deoxygenated product and regenerate the triphenylstannyl

radical, thus propagating the chain reaction.[6]
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Figure 1: Mechanism of the Barton-McCombie Deoxygenation.

Experimental Workflow
The overall experimental procedure involves two main stages: the synthesis of the xanthate

ester from the starting alcohol, followed by the deoxygenation reaction using

triphenylstannane and a radical initiator.
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Figure 2: General Experimental Workflow.

Quantitative Data
The following table summarizes representative reaction conditions and yields for the Barton-

McCombie deoxygenation. Note that these examples from the literature primarily utilize
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tributylstannane. Similar outcomes can be anticipated with triphenylstannane, although

reaction times and yields may vary and require optimization.

Substra
te
(Alcohol
)

Thiocar
bonyl
Derivati
ve

Tin
Hydride
(Equival
ents)

Initiator
(Equival
ents)

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Secondar

y Alcohol

S-Methyl

Xanthate

n-

Bu₃SnH

(2.0)

AIBN

(0.2)
Toluene 90 4 ~93

Primary

Alcohol

S-Methyl

Xanthate

n-

Bu₃SnH

(2.0)

AIBN

(0.2)
Toluene 90 4 ~91

Complex

Polyol

S-Methyl

Xanthate

n-

Bu₃SnH

(1.5)

AIBN

(catalytic)
Toluene 110 2 ~85

Tertiary

Alcohol

Phenyl

Thionoca

rbonate

n-

Bu₃SnH

(1.2)

AIBN

(0.1)
Benzene 80 1.5 ~90

Experimental Protocols
Caution: Organotin compounds are toxic. All manipulations should be performed in a well-

ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety

glasses) should be worn.

Protocol 1: Synthesis of an O-Alkyl S-Methyl Xanthate
from an Alcohol
This protocol is a general procedure for the conversion of an alcohol to its corresponding

xanthate ester, the necessary precursor for the deoxygenation step.[3]

Materials:
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Alcohol (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

Carbon disulfide (CS₂, 5.0 equiv)

Methyl iodide (MeI, 5.0 equiv)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, syringe, and standard glassware for workup

and purification.

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the alcohol (1.0 equiv) and anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.

Stir the mixture at 0 °C for 30 minutes.

Add carbon disulfide (5.0 equiv) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

Quench the reaction by carefully adding saturated aqueous NH₄Cl.
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Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude xanthate ester.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using
Triphenylstannane
This protocol describes the deoxygenation of the xanthate ester.

Materials:

Xanthate ester (from Protocol 1, 1.0 equiv)

Anhydrous toluene

Triphenylstannane (Ph₃SnH, 2.0 equiv)

Azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, and standard

glassware for workup and purification.

Procedure:
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In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere,

dissolve the xanthate ester (1.0 equiv) in anhydrous toluene.

Add triphenylstannane (2.0 equiv) to the solution at room temperature.

Add AIBN (0.2 equiv) to the reaction mixture.

Heat the mixture to reflux (approximately 90-110 °C, depending on the specific boiling point

of the solvent and any co-solvents) and stir for 4 hours, or until TLC analysis indicates

complete consumption of the starting material.

Cool the reaction mixture to room temperature.

Quench the reaction with saturated aqueous NH₄Cl.

Extract the mixture with ethyl acetate (3x).

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate under reduced pressure.

The crude product will contain the deoxygenated compound and tin byproducts. Purify by

flash column chromatography on silica gel to isolate the desired deoxygenated product. The

removal of tin byproducts can be challenging; treatment with a solution of iodine in the

reaction solvent followed by washing with aqueous sodium thiosulfate, or treatment with

aqueous KF can aid in the removal of tin residues.[7]

Concluding Remarks
The Barton-McCombie deoxygenation is a robust and reliable method for the removal of

hydroxyl groups in complex molecules. While tributylstannane is more frequently documented,

triphenylstannane serves as a viable alternative for this transformation. The protocols

provided herein offer a comprehensive guide for researchers to successfully implement this

reaction in their synthetic endeavors. As with any chemical reaction, optimization of conditions

may be necessary for specific substrates to achieve maximal yields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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